Methyl 9,16-dihydroxyhexadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9,16-dihydroxyhexadecanoate can be synthesized through the esterification of 9,16-dihydroxyhexadecanoic acid with methanol. The reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also involve the use of lipase enzymes to catalyze the esterification reaction, providing a more environmentally friendly alternative to traditional acid catalysts .
Chemical Reactions Analysis
Types of Reactions: Methyl 9,16-dihydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine to form esters.
Major Products Formed:
Oxidation: Formation of 9,16-dioxohexadecanoic acid.
Reduction: Formation of 9,16-dihydroxyhexadecanol.
Substitution: Formation of 9,16-dialkoxyhexadecanoate.
Scientific Research Applications
Methyl 9,16-dihydroxyhexadecanoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polyesters.
Biology: Studied for its role in the formation of plant cuticles and its potential as a biomarker for certain plant species.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of biodegradable plastics and as a component in coatings and adhesives
Mechanism of Action
The mechanism by which methyl 9,16-dihydroxyhexadecanoate exerts its effects is primarily through its ability to undergo polymerization reactions. The hydroxyl groups at the 9th and 16th positions allow for the formation of polyesters through esterification reactions. These polyesters can self-assemble into various structures, which are useful in biomedical applications such as drug delivery and tissue engineering .
Comparison with Similar Compounds
- Methyl 10,16-dihydroxyhexadecanoate
- Methyl 9,10-dihydroxyhexadecanoate
- Methyl 9,12-dihydroxyhexadecanoate
Comparison: Methyl 9,16-dihydroxyhexadecanoate is unique due to the specific positioning of the hydroxyl groups, which influences its reactivity and the types of polymers it can form. Compared to methyl 10,16-dihydroxyhexadecanoate, it has a different spatial arrangement that affects its polymerization behavior and the properties of the resulting polyesters .
Properties
IUPAC Name |
methyl 9,16-dihydroxyhexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-21-17(20)14-10-6-2-4-8-12-16(19)13-9-5-3-7-11-15-18/h16,18-19H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZUFGLVWAUEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(CCCCCCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822754 |
Source
|
Record name | Methyl 9,16-dihydroxyhexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50822754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77441-67-9 |
Source
|
Record name | Methyl 9,16-dihydroxyhexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50822754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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